N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide
Description
N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a 5-chlorothiophen-2-yl group and a butyl chain, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-10-12(8-16-9-18-10)14(19)17-7-3-2-4-11-5-6-13(15)20-11/h5-6,8-9H,2-4,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFBYQPUCSJWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)NCCCCC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 5-chlorothiophen-2-yl intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene.
Attachment of the butyl chain: The 5-chlorothiophene is then reacted with a butylating agent under suitable conditions to form the 5-chlorothiophen-2-yl butyl intermediate.
Pyrimidine ring formation: The intermediate is then coupled with a pyrimidine precursor, such as 4-methylpyrimidine-5-carboxylic acid, under conditions that facilitate the formation of the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Halogen substitution reactions can occur on the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide
- N-[4-(5-chlorothiophen-2-yl)butyl]-2-methylpyrimidine-5-carboxamide
- N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-2-carboxamide
Uniqueness
N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 5-chlorothiophen-2-yl group and the butyl chain provides unique steric and electronic properties that can be advantageous in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
